2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
“2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one” is a heterocyclic compound . It belongs to the class of pyrido[2,3-b]pyrazine derivatives . These compounds have been synthesized and their chemical structures have been ascertained by spectral techniques such as NMR and FT-IR .
Synthesis Analysis
The synthesis of these compounds involves multicomponent reactions . The specific methods for the synthesis of “this compound” are not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . This analysis provides information about the spectroscopic and electronic properties of the compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using DFT computations . This includes analysis of nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) .Scientific Research Applications
Tautomerism and Temperature Influence
The compound shows interesting behavior in terms of imine-enamine tautomerism influenced by temperature. 3-(β-Carbonylmethylene) derivatives of 1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one exhibit a gradual change from enamine to imine form with elevated temperatures, highlighting its temperature-sensitive structural dynamics (Seki, Iwanami, Kuwatani, & Iyoda, 1997).
NMR Spectral Data
The compound and its derivatives have been studied using 13C NMR spectral data, providing critical insights into its structural properties. The spectrum of the parent substance and its derivatives, including various substituents like chloro, amino, oxo, etc., have been reported, which is essential for understanding its chemical behavior (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).
Synthesis and Structural Confirmation
Research has been conducted on the synthesis of the compound and its isomers. The hydrolysis and hydrogenation of these compounds provided proof for their structures, demonstrating a methodical approach to ascertain their exact chemical makeup (Seki, Sakata, & Iwanami, 1995).
Electrochemical Reduction
The electrochemical reduction of pyrido[2,3-b]pyrazines leads to 1,4-dihydro derivatives, showing potential for chemical modifications and applications in various reactions. This study revealed the transformation into different dihydro compounds under specific conditions (Armand, Chekir, & Pinson, 1978).
Multicomponent Synthesis and Mechanisms
There has been a study on the peculiarities of multicomponent synthesis derived from related compounds, expanding the understanding of the chemical reaction mechanisms and selectivity. This research contributes to the broader knowledge of pyrazinone derivatives' synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Structure-Activity Relationships
Research on the structure-activity relationships of related dihydropyrido[3,4-b]pyrazines offers insights into their biological effects, particularly in relation to cell proliferation and potential medicinal applications. Understanding these relationships is crucial for developing therapeutic agents (Wheeler et al., 1983).
Future Directions
The future directions for the research on these compounds could involve further exploration of their potential applications. For instance, these compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . They have also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .
Properties
IUPAC Name |
2-methyl-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-5,10H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQIVFMYHKHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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